Cortisone 21-Valerate

Description

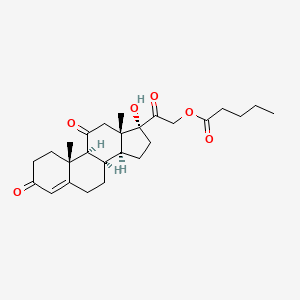

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-19,23,31H,4-12,14-15H2,1-3H3/t18-,19+,23-,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNQFWNLBXYRRI-LTOCIQRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cortisone 21 Valerate

Strategies for Regioselective Esterification at the C-21 Hydroxyl Group of Cortisone (B1669442)

The primary challenge in the synthesis of Cortisone 21-Valerate lies in the regioselective esterification of the primary C-21 hydroxyl group in the presence of other hydroxyl groups and reactive functionalities within the cortisone molecule. Two principal strategies are employed to achieve this: direct acylation and enzymatic synthesis.

Direct Acylation Approaches

Direct acylation involves the reaction of cortisone with a valeric acid derivative, typically an activated form such as valeroyl chloride or valeric anhydride, in the presence of a base. The higher reactivity of the primary C-21 hydroxyl group compared to the tertiary C-17 hydroxyl group allows for a degree of regioselectivity.

Commonly used bases include pyridine or triethylamine, which act as catalysts and acid scavengers. The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, to prevent hydrolysis of the acylating agent and the product.

Table 1: Typical Reaction Conditions for Direct Acylation of Cortisone

| Parameter | Condition |

| Acylating Agent | Valeroyl chloride, Valeric anhydride |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane, Tetrahydrofuran |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-24 hours |

While direct acylation is a straightforward method, it can sometimes lead to the formation of side products, including di-esterified compounds or rearrangement products, necessitating careful control of reaction conditions and subsequent purification steps.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly regioselective and environmentally benign alternative to chemical methods for the preparation of corticosteroid esters. Lipases, particularly Candida antarctica lipase B (CALB), have demonstrated exceptional efficiency and selectivity for the esterification of the C-21 hydroxyl group of corticosteroids. conicet.gov.ar

This biocatalytic approach can be performed through esterification of cortisone with valeric acid or via transesterification using a valerate (B167501) ester, such as ethyl valerate, as the acyl donor. The enzymatic reaction proceeds under mild conditions, minimizing the formation of byproducts and simplifying the purification process. conicet.gov.ar

Table 2: Parameters for Lipase-Catalyzed Synthesis of Corticosteroid 21-Esters

| Parameter | Condition |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Acyl Donor | Valeric acid, Ethyl valerate |

| Solvent | Toluene, Acetone, or solvent-free |

| Temperature | 40-60 °C |

| Reaction Time | 24-72 hours |

The high regioselectivity of the lipase ensures that esterification occurs exclusively at the C-21 position, leading to a purer product with higher yields compared to some chemical methods. conicet.gov.ar

Derivatization of Precursors and Synthesis of Structural Analogues

The synthesis of structural analogues of this compound can be achieved by modifying either the valerate side chain or the cortisone steroid nucleus.

Derivatization of the valerate moiety can involve the use of different carboxylic acids in the esterification step, leading to a series of Cortisone 21-esters with varying chain lengths and branching. These modifications can influence the lipophilicity and, consequently, the absorption and distribution of the drug.

Modification of the cortisone backbone can be more complex, involving multi-step syntheses. For instance, analogues with substitutions at the C-16 position, such as 16α-methyl derivatives, have been synthesized for other corticosteroids to enhance anti-inflammatory activity. acs.org The synthesis of such analogues would require starting from a correspondingly modified cortisone precursor.

Another approach to generating analogues involves biotransformation of cortisone itself. For example, microorganisms such as Rhodococcus rhodnii have been used to introduce new hydroxyl groups or alter the steroid ring structure, creating novel steroid derivatives. nih.gov These modified cortisone precursors could then be subjected to C-21 esterification with valeric acid to produce a diverse range of structural analogues.

Novel Synthetic Routes for Enhanced Purity and Yield

Efforts to improve the synthesis of this compound focus on enhancing the purity of the final product and maximizing the reaction yield.

One novel approach involves the use of protective groups for the more reactive sites on the cortisone molecule, other than the C-21 hydroxyl group, prior to acylation. This strategy, while adding steps to the synthesis, can significantly reduce the formation of byproducts and simplify purification.

Optimization of reaction conditions in both chemical and enzymatic syntheses is another key area of research. This includes the screening of different solvents, bases, and catalysts for direct acylation, and the investigation of various lipases and reaction media for enzymatic synthesis to identify the most efficient system.

Furthermore, advanced purification techniques are being employed to achieve high purity of the final product. While traditional methods like crystallization are effective, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) offer superior separation and are increasingly used for the purification of pharmaceutical compounds. britannica.com The development of robust and scalable purification protocols is crucial for the industrial production of high-purity this compound.

Table 3: Potential Improvements for the Synthesis of this compound

| Improvement Strategy | Description |

| Use of Protecting Groups | Temporarily blocking reactive sites other than the C-21 hydroxyl to prevent side reactions. |

| Reaction Optimization | Systematic screening of solvents, catalysts, and other reaction parameters to maximize yield and minimize impurities. |

| Advanced Purification | Employing techniques like HPLC for efficient removal of impurities and isolation of the pure product. |

| Flow Chemistry | Utilizing continuous flow reactors to improve reaction control, safety, and scalability. |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and stereochemistry of Cortisone (B1669442) 21-Valerate. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise three-dimensional structure of molecules in solution. For Cortisone 21-Valerate, both ¹H and ¹³C NMR are critical for confirming the identity of the steroid nucleus and the position of the valerate (B167501) ester group.

A complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). doi.org The stereochemistry of the steroid core is confirmed by the observed chemical shifts and, crucially, the coupling constants between adjacent protons, which are dependent on their dihedral angles.

The esterification at the C21 position significantly influences the chemical shifts of the adjacent protons. The two protons of the C21 methylene (B1212753) group (H-21a and H-21b), which are diastereotopic, would appear as a pair of doublets in the ¹H NMR spectrum due to coupling with each other. Their chemical shift would be significantly downfield compared to the parent Cortisone, a direct result of the deshielding effect of the adjacent valerate carbonyl group.

¹H NMR: The spectrum would show characteristic signals for the steroid backbone, including the olefinic proton at C4, and the angular methyl protons at C18 and C19. The protons of the valerate side chain would appear in the aliphatic region, with distinct signals for the α, β, γ, and δ methylene groups and the terminal methyl group.

¹³C NMR: The carbon spectrum would confirm the presence of 26 carbon atoms. Key signals include the carbonyl carbons of the ester, the C3, C11, and C20 ketones, and the olefinic carbons at C4 and C5. The chemical shift of the C21 carbon would be a key indicator of 21-esterification.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons of this compound Predicted values are based on foundational data for Cortisone and known substituent effects of 21-acylation.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~5.7 | s |

| H-21a, H-21b | ~4.6 - 5.2 | d, d (AB quartet) |

| H-18 | ~0.7 | s |

| H-19 | ~1.4 | s |

| Valerate α-CH₂ | ~2.3 | t |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule and its fragments, allowing for the determination of elemental composition and the elucidation of fragmentation pathways. nih.gov For this compound (C₂₆H₃₆O₆), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 445.2590.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to systematically break the molecule apart and analyze the resulting fragment ions. The fragmentation pattern is crucial for confirming the structure and, importantly, for distinguishing between isomers, such as the 17- and 21-esters.

Studies on related corticosteroid esters, like betamethasone (B1666872) propionates, have established distinct fragmentation pathways for 17- and 21-substituted isomers. dshs-koeln.de Applying this logic to this compound, the fragmentation would likely proceed via characteristic losses from the steroid side chain and nucleus.

Key Fragmentation Steps for 21-Esters:

Initial loss of water: A characteristic fragmentation for 21-hydroxy or 21-esterified steroids.

Cleavage of the C17-C20 bond: This leads to the loss of the entire C17 side chain.

Loss of the valerate group: Cleavage of the ester bond can result in the loss of valeric acid (C₅H₁₀O₂) or related fragments.

The fragmentation pattern of a 21-ester like this compound is distinct from that of a potential 17-ester isomer, which would preferentially lose the carboxylic acid from the protonated molecular ion. dshs-koeln.de This difference provides a definitive analytical method for isomer identification.

Table 2: Proposed Key Fragment Ions for this compound in Positive Ion ESI-MS/MS

| m/z (Proposed) | Proposed Structure / Loss |

| 445.2590 | [M+H]⁺ |

| 427.2484 | [M+H - H₂O]⁺ |

| 343.2222 | [M+H - C₅H₁₀O₂]⁺ (Loss of Valeric Acid) |

| 325.2117 | [M+H - C₅H₁₀O₂ - H₂O]⁺ |

| 297.1804 | Further fragmentation of the steroid nucleus |

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential isomers, ensuring its purity and enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis of non-volatile compounds like corticosteroid esters. The separation of structurally similar steroids, particularly isomers, presents a significant chromatographic challenge.

For polar corticosteroids like cortisone derivatives, standard reversed-phase C18 columns can sometimes provide insufficient retention and resolution. pepolska.pl Method development often explores alternative stationary phases, such as polar-endcapped "AQ" type columns or mixed-mode phases, which offer enhanced retention for polar analytes. pepolska.plsielc.com The mobile phase typically consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. pepolska.pl

A critical application of HPLC is the separation of the desired this compound from its primary isomeric impurity, Cortisone 17-Valerate. This separation is vital as the two isomers may possess different biological activities. The subtle differences in polarity between the 17- and 21-esters allow for their resolution with a properly optimized HPLC method.

Table 3: Representative HPLC Method Parameters for Corticosteroid Isomer Analysis

| Parameter | Condition |

| Column | Polar-Endcapped C18 (e.g., "AQ" type), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized gradient elution |

| Flow Rate | 1.0 mL/min |

| Temperature | 30-40 °C |

| Detection | UV at ~240-254 nm |

Gas Chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. Due to their high molecular weight and multiple polar functional groups, corticosteroids like this compound are not intrinsically volatile and are prone to thermal decomposition at the high temperatures required for GC analysis. nih.gov

Therefore, analysis by GC requires a chemical derivatization step to convert the polar hydroxyl and ketone groups into more volatile and stable silyl (B83357) ethers. mdpi.comacs.org A common procedure involves reacting the steroid with a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)acetamide (BSA) and Trimethylchlorosilane (TMCS), to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.comresearchgate.net

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS). The electron ionization (EI) source in GC-MS produces extensive and reproducible fragmentation patterns that are highly characteristic of the steroid's structure, providing an orthogonal method to HPLC-MS for structural confirmation. mdpi.com

Identification and Characterization of Degradation Products

Understanding the stability of a pharmaceutical compound is critical. This compound, like other corticosteroid esters, can degrade under various conditions (e.g., heat, non-neutral pH), leading to the formation of impurities that may be less effective or inactive.

The primary degradation pathway for corticosteroid esters with both 17- and 21-hydroxyl groups is acyl migration. Studies on closely related compounds, such as hydrocortisone (B1673445) 17-butyrate, have shown that a reversible isomerization occurs, leading to an equilibrium between the 17-ester and the thermodynamically more stable 21-ester. nih.gov This suggests that Cortisone 17-Valerate could be a potential degradation product if the synthesis targets the 17-position, or a related impurity.

Conversely, for a 21-ester like this compound, a key degradation pathway is hydrolysis of the ester linkage, particularly under acidic or basic conditions, to yield the parent alcohol, Cortisone. nih.gov

Other potential degradation pathways for the corticosteroid dihydroxyacetone side chain include oxidation or rearrangement reactions, such as the Mattox rearrangement, which can occur under acidic conditions to form enol-aldehyde impurities. scirp.orgscirp.org

Table 4: Potential Degradation Products of this compound

| Compound Name | Formation Pathway |

| Cortisone | Hydrolysis of the C21 ester linkage |

| Cortisone 17-Valerate | Isomerization (Acyl migration from C21 to C17) |

| Valeric Acid | Byproduct of hydrolysis |

| 21-Dehydrocortisone derivatives | Oxidation of the side chain |

Stability and Degradation Kinetics Studies

Investigation of Acyl Migration and Isomerization Processes

A significant degradation pathway for corticosteroid esters with adjacent hydroxyl groups is intramolecular acyl migration. In the case of C-21 valerate (B167501) esters, this involves the rearrangement of the valerate group between the C-21 and C-17 positions.

The isomerization between the C-17 and C-21 esters of corticosteroids is a reversible reaction that proceeds via an intramolecular mechanism. While specific kinetic data for Cortisone (B1669442) 21-Valerate is not extensively available, studies on analogous compounds such as Betamethasone (B1666872) 17-Valerate provide valuable insights into this process. The rearrangement of Betamethasone 17-Valerate to Betamethasone 21-Valerate and its subsequent hydrolysis to Betamethasone alcohol has been shown to follow first-order kinetics nih.govresearchgate.netnih.govsemanticscholar.org. This acyl migration is a common phenomenon among corticosteroids with a 17α-hydroxyl group and a 21-ester. The 21-ester is generally considered to be the thermodynamically more stable isomer nih.gov.

Table 1: Apparent First-Order Rate Constants (k_obs) for the Thermal Degradation of Betamethasone Valerate in Different Media at 40°C (Data extrapolated from studies on the analogous compound Betamethasone Valerate)

| Medium | Dielectric Constant (approx.) | k_obs (× 10⁻³ h⁻¹) |

| Methanol | 32.7 | 9.07 |

| Acetonitrile (B52724) | 37.5 | 8.55 |

| Phosphate Buffer (pH 7.5) | 78.5 | 4.33 |

| Cream Formulation | - | 1.88 |

| Gel Formulation | - | 0.399 |

This table is generated based on data from a study on Betamethasone Valerate nih.govnih.gov and is intended to illustrate the kinetic behavior of a closely related corticosteroid ester.

The equilibrium and rate of the C-17 to C-21 valerate ester rearrangement are significantly influenced by the pH of the surrounding medium. Studies on Betamethasone Valerate have shown that the isomerization is subject to both specific acid and base catalysis, exhibiting a V-shaped pH-rate profile nih.govsemanticscholar.orgnih.gov. The maximum stability for Betamethasone Valerate is observed in the pH range of 4-5 nih.govnih.gov. At pH values below this range, the reaction is catalyzed by H+ ions, while at higher pH values, it is catalyzed by OH- ions nih.govsemanticscholar.org. A similar pH-dependent stability profile is expected for Cortisone 21-Valerate.

The solvent system also plays a crucial role in the stability of corticosteroid esters. The rate of degradation, including isomerization, tends to increase with decreasing solvent polarity nih.govresearchgate.netnih.gov. This is attributed to the non-polar nature of the transition state of the rearrangement reaction. Therefore, in less polar solvents, the degradation of this compound is expected to be more rapid.

Table 2: Product Distribution at 10% Thermal Degradation of Betamethasone 17-Valerate at Different pH Values (Illustrative data from an analogous compound to demonstrate pH effect)

| pH | Betamethasone 21-Valerate (%) | Betamethasone Alcohol (%) |

| 2.5 | 8.33 | 0.17 |

| 3.5 | 9.10 | 0.90 |

| 4.5 | 9.55 | 0.45 |

| 5.5 | 9.65 | 0.35 |

This table is based on data for Betamethasone 17-Valerate nih.govsemanticscholar.org and shows the influence of pH on the formation of the 21-ester isomer and its subsequent hydrolysis product.

Hydrolytic Degradation Pathways of C-21 Valerate Esters

Hydrolysis, both enzymatic and non-enzymatic, represents another major pathway for the degradation of this compound, leading to the formation of the parent alcohol, Cortisone, and valeric acid.

Esterases present in biological tissues can catalyze the hydrolysis of corticosteroid esters. The rate and extent of this enzymatic hydrolysis can vary significantly depending on the animal species and the specific tissue. For instance, a marked species difference has been observed in the in vitro hydrolysis of prednisolone (B192156) steroid acid esters in the plasma of rats, rabbits, and humans, with the order of hydrolysis being rat > human > rabbit nih.gov. This difference is likely due to variations in the amounts, types, and activities of esterases in the plasma of these species nih.gov.

Studies on the hydrolysis of cortisol 21-esters in homogenates of inflamed rabbit synovium have shown that the rate of hydrolysis is dependent on the chain length of the ester group nih.gov. Esters with intermediate chain lengths (C4-C10) were hydrolyzed faster than those with shorter (C2) or longer (C12-C16) chains nih.gov. This suggests that this compound (a C5 ester) would be susceptible to enzymatic hydrolysis in such non-human biological matrices. Pig liver esterase (PLE) is a well-characterized enzyme known for its broad substrate specificity in hydrolyzing carboxylic esters and is often used as a model for esterase activity in non-human systems wikipedia.orgresearchgate.netnih.govleebio.com. It is anticipated that PLE would effectively catalyze the hydrolysis of this compound.

Under controlled, non-biological conditions, the hydrolysis of this compound can proceed through non-enzymatic mechanisms. This hydrolysis is subject to specific acid and specific base catalysis, similar to the isomerization process. The mechanism involves the nucleophilic attack of a water molecule (in neutral or acidic conditions) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the ester group.

Oxidative Degradation Mechanisms of Corticosteroid Esters

Oxidative degradation can also contribute to the instability of corticosteroid esters. The primary site of oxidation is often the dihydroxyacetone side chain at C-17. For this compound, oxidative degradation would likely occur after the initial hydrolysis of the valerate ester to yield Cortisone. The exposed 21-hydroxyl group is susceptible to oxidation.

One of the major oxidative degradation pathways for corticosteroids with a 20-keto-21-hydroxyl side chain involves the formation of a 21-dehydrocorticosteroid, which can be further degraded to a 17-carboxylic acid derivative nih.gov. There is also evidence for the direct oxidation of the C-21 position to form a steroid acid nih.gov. Microbial degradation pathways also involve the oxidation and cleavage of the C-17 side chain mdpi.commdpi.com. These oxidative processes can be influenced by the presence of oxygen, light, and trace metal ions.

Biochemical and Molecular Interactions in Research Models

Glucocorticoid Receptor Binding and Activation Studies (In Vitro/Non-Human)

The initial and most critical step in the action of Cortisone (B1669442) 21-Valerate is its interaction with the glucocorticoid receptor (GR). This interaction is characterized by the affinity of the ligand for the receptor and the subsequent activation and translocation of the receptor to the nucleus.

The affinity of a glucocorticoid for its receptor is a key determinant of its potency. In vitro competitive binding assays have been utilized to determine the relative binding affinity of various corticosteroids for the glucocorticoid receptor. One study, using a competitive binding assay with [3H]dexamethasone and rat thymus cytosol, determined the affinity of several cortisol esters relative to cortisol itself. nih.gov

In this research, the esterification of the 21-hydroxy group of cortisol with a valerate (B167501) group resulted in a relative binding affinity of 0.32 for the glucocorticoid receptor, with cortisol being the reference standard at 1.0. nih.gov This indicates that Cortisone 21-Valerate has approximately one-third the affinity for the glucocorticoid receptor compared to its parent compound, cortisol. nih.gov It has been observed that while the elongation of the ester chain from acetate (B1210297) to valerate at the C-21 position does lead to an increase in both binding affinity and lipophilicity, all 21-esters generally exhibit a lower binding affinity than the parent alcohol. nih.gov

| Compound | Relative Binding Affinity (Cortisol = 1.0) | Research Model |

|---|---|---|

| This compound | 0.32 | Rat thymus cytosol |

| Cortisone 21-Acetate | 0.046 | Rat thymus cytosol |

This table is interactive. Click on the headers to sort the data.

Detailed studies on the dissociation kinetics of this compound from the glucocorticoid receptor are not extensively available in the reviewed scientific literature.

Upon binding to its ligand in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. drugbank.com This process is fundamental for the receptor to exert its effects on gene transcription. While this is a well-established mechanism for glucocorticoids in general, specific studies detailing the translocation of the this compound-receptor complex in cell-free systems have not been prominently featured in the available scientific literature.

Modulation of Gene Expression Profiles (In Vitro/Non-Human)

Once in the nucleus, the activated glucocorticoid receptor modulates the transcription of target genes. This modulation can occur through two primary pathways: transactivation and transrepression. In transactivation, the receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of target genes. In transrepression, the receptor monomer interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the transcription of pro-inflammatory genes. drugbank.com

While it is understood that this compound will induce changes in gene expression consistent with glucocorticoid action, specific in vitro or non-human studies providing a detailed gene expression profile in response to this particular compound are not widely available in the current body of scientific literature. However, studies on other glucocorticoids have shown that they can induce dramatic changes in the expression of a large number of genes that play important roles in cellular differentiation and function. nih.gov

Impact on Cellular Signaling Pathways (In Vitro/Non-Human)

The anti-inflammatory effects of glucocorticoids are largely mediated by their impact on various cellular signaling pathways, particularly those involved in inflammation.

A cornerstone of the anti-inflammatory action of glucocorticoids is the inhibition of phospholipase A2 (PLA2). droracle.airesearchgate.net Corticosteroids are known to stimulate an increase in a circulating inhibitor of serum phospholipase A2 activity. nih.gov By inhibiting PLA2, glucocorticoids prevent the release of arachidonic acid from cell membrane phospholipids. drugbank.com Arachidonic acid is the precursor for the biosynthesis of eicosanoids, which include prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. frontiersin.org

Therefore, by downregulating the activity of PLA2, this compound is expected to suppress the production of prostaglandins and leukotrienes, thereby reducing inflammation. nih.govnih.gov While this is the established mechanism for the glucocorticoid class of drugs, specific in vitro studies quantifying the direct impact of this compound on PLA2 activity and eicosanoid biosynthesis are not extensively detailed in the reviewed literature.

Glucocorticoids are potent modulators of cytokine and chemokine production by immune cells. nih.gov In vitro studies with other corticosteroids have demonstrated a strong inhibition of the production of pro-inflammatory cytokines such as interleukin-12 (B1171171) (IL-12) p70, tumor necrosis factor-alpha (TNF-α), and IL-6 in lipopolysaccharide (LPS)-stimulated monocyte-derived immature dendritic cells. nih.gov In peripheral blood mononuclear cell cultures, hydrocortisone (B1673445) has been shown to suppress the secretion of several cytokines at higher concentrations. jofem.org

As a member of the corticosteroid family, this compound is anticipated to exert similar effects, leading to a reduction in the production of key inflammatory cytokines and chemokines in immune cell models. However, research specifically detailing these effects for this compound is not extensively covered in the available scientific literature.

: Comparative Studies with Other Steroid Esters and Parent Corticoids (In Vitro/Non-Human)

The biochemical and molecular behavior of this compound, particularly its interaction with glucocorticoid receptors and its relative anti-inflammatory potency, can be understood through comparative analysis with its parent corticoid, cortisone, and other steroid esters. In vitro and non-human research models provide a framework for evaluating how structural modifications, such as esterification at the C-21 position, influence biological activity.

Detailed Research Findings

Research into the structure-activity relationships of corticosteroids demonstrates that esterification is a key strategy to modify a molecule's physicochemical properties, such as lipophilicity, which in turn affects its receptor binding affinity and percutaneous absorption.

Glucocorticoid Receptor Binding Affinity:

The primary mechanism of action for glucocorticoids is binding to the cytosolic glucocorticoid receptor. The affinity of this binding is a strong predictor of the compound's anti-inflammatory potential. nih.gov Studies on various steroid esters reveal specific trends related to the ester group at the C-21 position.

An investigation into the binding affinity of 35 different steroids for the glucocorticoid receptor in cultured human keratinocytes found that esterification at the C-21 position generally leads to a lower binding affinity compared to the parent alcohol. nih.gov While elongating the ester chain from acetate to valerate increases the lipophilicity of the steroid, it does not consistently translate to higher receptor affinity for 21-esters. nih.gov In fact, the study explicitly notes that all 21-esters tested exhibited lower binding affinity than their corresponding parent compounds. nih.gov This suggests that this compound would have a lower intrinsic binding affinity for the glucocorticoid receptor than cortisone itself.

| Compound | Modification | Relative Glucocorticoid Receptor Binding Affinity (Compared to Parent Alcohol) |

|---|---|---|

| Parent Alcohol (e.g., Cortisone, Hydrocortisone) | -OH at C-21 | Baseline |

| 21-Acetate Ester (e.g., Hydrocortisone 21-Acetate) | -OCOCH₃ at C-21 | Decreased nih.gov |

| 21-Valerate Ester (e.g., this compound) | -OCO(CH₂)₃CH₃ at C-21 | Decreased (Inferred from general findings for 21-esters) nih.gov |

Comparative Anti-Inflammatory Potency:

The parent compound, cortisone, is known to have low intrinsic topical anti-inflammatory activity; it requires conversion in the liver to its active metabolite, hydrocortisone. ijdvl.com Early research noted that topically applied cortisone was of no significant value in treating skin disorders, whereas hydrocortisone was effective. ijdvl.com This establishes a low-potency baseline for cortisone-derived compounds.

Given that cortisone and its acetate ester are considered low-potency corticosteroids, it is anticipated that this compound would also fall into this category. gpnotebook.com Its activity would be significantly lower than mid-potency steroids like Triamcinolone Acetonide or potent steroids such as Betamethasone (B1666872) Valerate. nih.govtswassist.com

| Potency Class | Compound Example | Relative Potency (Approximate, vs. Hydrocortisone) |

|---|---|---|

| Very Potent | Clobetasol Propionate | Up to 600x tswassist.com |

| Potent | Betamethasone Valerate | 100-150x tswassist.com |

| Potent | Hydrocortisone 17-Butyrate | 100-150x tswassist.com |

| Moderate | Triamcinolone Acetonide | 2-25x tswassist.com |

| Mild | Hydrocortisone | 1x tswassist.com |

| Mild | Cortisone Acetate | ~0.8x gpnotebook.com |

| Mild (Expected) | This compound | Low (Comparable to Cortisone/Hydrocortisone) |

Preclinical Pharmacological Investigations and Biological Activities Non Human Models

In Vitro Anti-Inflammatory Potency Assessment in Cell Lines

Assays for Inhibition of Pro-inflammatory Mediators

No specific data from assays measuring the inhibition of pro-inflammatory mediators (such as cytokines, chemokines, or prostaglandins) by Cortisone (B1669442) 21-Valerate in cell-based models were identified in the available literature.

Cellular Proliferation and Differentiation Studies in Cutaneous Cell Models

Information regarding the effects of Cortisone 21-Valerate on the proliferation and differentiation of cutaneous cell models, such as keratinocytes or fibroblasts, is not present in the currently accessible scientific literature.

Interactive Data Table: In Vitro Anti-Inflammatory Potency of this compound No publicly available data for this compound.

| Assay Type | Cell Line | Outcome |

|---|---|---|

| Inhibition of Pro-inflammatory Mediators | Data Not Available | Data Not Available |

| Cellular Proliferation | Data Not Available | Data Not Available |

In Vivo Anti-Inflammatory Activity in Animal Models

Specific studies detailing the in vivo anti-inflammatory activity of this compound in established animal models of inflammation were not found during the literature review.

Topical Application Models for Local Anti-Inflammatory Response (e.g., Croton Oil Ear Assay in Mice)

There is a lack of published research specifically investigating the local anti-inflammatory effects of topically applied this compound in animal models such as the croton oil ear assay in mice.

Systemic Administration Models for Glucocorticoid Effects in Rodents

No studies were identified that examined the systemic glucocorticoid effects of this compound following systemic administration in rodent models.

Interactive Data Table: In Vivo Anti-Inflammatory Activity of this compound No publicly available data for this compound.

| Animal Model | Administration Route | Endpoint Measured | Result |

|---|---|---|---|

| Croton Oil Ear Assay (Mice) | Topical | Ear Edema | Data Not Available |

Pharmacokinetic and Metabolic Profiling in Non-Human Species

A thorough review of the scientific literature did not yield any specific studies on the pharmacokinetic and metabolic profile of this compound in non-human species. This includes a lack of data on its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption and Distribution in Animal Tissues

The absorption and distribution of topically applied corticosteroids are critical determinants of their local efficacy and systemic exposure. For this compound, a lipophilic ester of cortisone, percutaneous absorption is the primary route of entry into the body following dermal application in non-human models. The rate and extent of this absorption are influenced by several factors, including the integrity of the skin barrier, the vehicle in which the steroid is formulated, and the specific animal model used. nih.govkarger.comepa.gov

Animal models such as rats, rabbits, pigs, and monkeys are commonly employed to study the percutaneous absorption of corticosteroids. nih.gov Rat skin is frequently used due to its availability, though it is generally more permeable than human skin. permegear.com Studies on other corticosteroid esters have demonstrated that the stratum corneum acts as a reservoir, with the concentration of the steroid being highest in the superficial layers and decreasing with depth. medicaljournals.se While specific quantitative data on the tissue distribution of this compound is limited, it is anticipated that following absorption, the compound would be distributed to various tissues via the systemic circulation. Corticosteroids, in general, are known to distribute into skin, muscle, liver, intestine, and kidneys. nih.gov The liver is a primary site of corticosteroid metabolism. nih.govsemanticscholar.org

The lipophilicity of the C-21 valerate (B167501) ester is expected to enhance its penetration into the lipid-rich stratum corneum. nih.gov The elongation of the ester chain from acetate (B1210297) to valerate increases the lipophilicity of the steroid molecule. nih.gov This increased lipophilicity can lead to greater retention within the skin, potentially prolonging the local anti-inflammatory effect while modulating systemic absorption.

Table 1: Factors Influencing Percutaneous Absorption of Corticosteroids in Animal Models

| Factor | Description | Potential Impact on this compound Absorption |

| Skin Integrity | The condition of the stratum corneum. Damaged or diseased skin exhibits increased permeability. | Increased absorption is expected in models with compromised skin barriers. |

| Vehicle Formulation | The ointment, cream, or lotion base in which the steroid is dissolved or suspended. | The solubility and partitioning of this compound in the vehicle will dictate its release and subsequent skin penetration. |

| Animal Species | Anatomical and physiological differences in the skin of various animal models. nih.gov | Permeability can vary significantly, with rat skin generally showing higher absorption than pig or monkey skin. permegear.com |

| Lipophilicity | The affinity of the molecule for lipids. The C-21 valerate ester increases the lipophilicity of cortisone. nih.gov | Enhanced penetration through the lipid matrix of the stratum corneum is anticipated. |

Esterase-Mediated Biotransformation and Metabolite Identification in Animal Organs

Following absorption, this compound, like other corticosteroid esters, is expected to undergo biotransformation mediated by esterases present in the skin and other organs. medicaljournals.senih.gov These enzymes hydrolyze the ester bond at the C-21 position, releasing the active parent compound, cortisone, and valeric acid. This enzymatic conversion is a critical step, as the esterified form is often considered a prodrug with reduced intrinsic activity until it is metabolized. medicaljournals.se

Studies on similar corticosteroid diesters, such as hydrocortisone (B1673445) 17-butyrate 21-propionate, have shown that hydrolysis primarily occurs at the C-21 position in cultured human keratinocytes. medicaljournals.senih.gov This suggests that the skin itself is an important site of initial metabolism for topically applied steroid esters. In inflamed rabbit synovial tissue, the hydrolysis of cortisol 21-esters was observed, with the rate of hydrolysis being dependent on the chain length of the ester. nih.gov

The primary metabolite anticipated from the action of esterases on this compound is cortisone. Once formed, cortisone can be further metabolized through pathways common to endogenous corticosteroids. These include the reduction of the C-20 ketone group and modifications to the steroid nucleus. nih.govupf.eduresearchgate.net In rat liver microsomes, C21 steroids like progesterone (B1679170) undergo hydroxylation, indicating a potential metabolic pathway for cortisone. nih.gov The liver is a major site of corticosteroid metabolism, where conjugation with glucuronic acid or sulfate (B86663) can also occur to facilitate excretion. nih.govdntb.gov.ua

While specific studies identifying the full range of metabolites for this compound in various animal organs are not extensively documented, the metabolic fate can be inferred from the known biotransformation of cortisone and other corticosteroid esters.

Table 2: Anticipated Biotransformation of this compound in Animal Tissues

| Tissue | Primary Metabolic Reaction | Key Enzymes | Expected Metabolites |

| Skin | Hydrolysis of the C-21 ester | Esterases | Cortisone, Valeric Acid |

| Liver | Hydrolysis of the C-21 ester, Reduction, Hydroxylation, Conjugation | Esterases, Reductases, Cytochrome P450 enzymes, Glucuronyltransferases, Sulfotransferases | Cortisone, Hydroxylated cortisone derivatives, Glucuronide and sulfate conjugates |

| Blood/Plasma | Hydrolysis of the C-21 ester | Plasma esterases | Cortisone, Valeric Acid |

| Synovial Tissue | Hydrolysis of the C-21 ester | Esterases | Cortisone, Valeric Acid |

Non-Clinical Metabolomic Profiling of Steroid Esters

Metabolomic profiling is a powerful analytical approach used to obtain a comprehensive overview of the metabolites present in a biological sample. nih.govnih.govmdpi.com In the context of non-clinical studies of steroid esters, metabolomics can be employed to identify known and novel metabolites, elucidate metabolic pathways, and investigate the biochemical effects of the compound. endocrine-abstracts.orgnih.gov The primary analytical techniques utilized for steroid metabolomics are liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). endocrine-abstracts.org

LC-MS/MS is particularly well-suited for the analysis of steroid hormones and their metabolites due to its high sensitivity, specificity, and ability to analyze a wide range of compounds, including conjugated steroids. nih.govmdpi.com GC-MS is also a robust technique for steroid profiling, often requiring derivatization to improve the volatility and chromatographic properties of the analytes. endocrine-abstracts.org

A non-clinical metabolomic study of this compound would likely involve the administration of the compound to an animal model, followed by the collection of biological samples such as urine, plasma, and tissue homogenates. These samples would then be analyzed using LC-MS/MS or GC-MS to generate metabolic profiles, which would be compared to control samples to identify metabolites of this compound.

Table 3: Methodologies for Non-Clinical Metabolomic Profiling of Steroid Esters

| Technique | Sample Preparation | Analytes Detected | Advantages |

| LC-MS/MS | Minimal, may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Parent drug, conjugated and unconjugated metabolites. | High sensitivity, high specificity, suitable for a wide range of polar and non-polar compounds. nih.govmdpi.com |

| GC-MS | Requires deconjugation and chemical derivatization. | Volatile steroid metabolites. | High chromatographic resolution, extensive spectral libraries for identification. endocrine-abstracts.org |

Elucidation of Structure-Activity Relationships Correlating C-21 Valerate Modifications with Biological Responses

The biological activity of corticosteroids is intrinsically linked to their molecular structure. Modifications to the steroid nucleus and its side chains can significantly alter their pharmacokinetic and pharmacodynamic properties. uomustansiriyah.edu.iqyoutube.comresearchgate.net The esterification of corticosteroids at the C-21 position is a common strategy to modify their physicochemical properties, such as lipophilicity, which in turn influences their absorption, distribution, and potency. nih.govuomustansiriyah.edu.iq

The C-21 valerate ester of cortisone increases the lipophilicity of the parent molecule. nih.gov Research on a series of steroids has shown that elongating the ester chain from acetate to valerate at the C-21 position leads to an increase in both the lipophilicity and the binding affinity for the glucocorticoid receptor (GR). nih.gov However, it is noteworthy that all 21-esters, including the valerate, exhibited lower binding affinity for the GR than the parent alcohol (cortisone in this case). nih.gov This suggests that while the ester modification can enhance skin penetration due to increased lipophilicity, the intrinsic activity at the receptor level might be lower for the esterified form.

The anti-inflammatory effects of glucocorticoids are primarily mediated through their binding to the GR. nih.govmdpi.com Therefore, the binding affinity is a crucial determinant of their potency. The structure-activity relationship for C-21 esters of corticosteroids is complex. While increased lipophilicity can lead to higher concentrations of the drug at the site of action, the reduced receptor affinity of the ester itself means that efficient hydrolysis to the parent alcohol by local esterases is necessary for maximal biological response.

The presence of a hydroxyl group at C-21 is considered important for potent glucocorticoid activity. nih.gov Esterification at this position essentially masks this hydroxyl group. The rate of hydrolysis of the C-21 ester can, therefore, influence the onset and duration of action. A slower rate of hydrolysis might lead to a more sustained release of the active parent steroid, potentially prolonging the anti-inflammatory effect.

Table 4: Structure-Activity Relationships of C-21 Ester Modifications on Corticosteroids

| Structural Modification | Effect on Physicochemical Properties | Effect on Glucocorticoid Receptor (GR) Binding Affinity | Implication for Biological Response |

| Esterification at C-21 | Increased lipophilicity. nih.gov | Generally lower than the parent alcohol. nih.gov | Enhanced skin penetration, but requires hydrolysis to the active parent steroid for full effect. |

| Elongation of C-21 Ester Chain (e.g., acetate to valerate) | Increased lipophilicity. nih.gov | Increased binding affinity compared to shorter chain esters, but still lower than the parent alcohol. nih.gov | Potentially greater skin retention and prolonged local action, dependent on the rate of hydrolysis. |

| Presence of C-21 Hydroxyl Group (in parent steroid) | Increased polarity compared to esters. | Essential for high-affinity binding to the GR. nih.gov | The active form of the glucocorticoid that mediates the anti-inflammatory response. |

Future Research Directions and Translational Perspectives in Non Clinical Settings

Development of Advanced Computational Models for Predicting Steroid Ester Interactions

The future of corticosteroid research will heavily rely on the development and application of sophisticated computational models to predict the interactions between steroid esters like Cortisone (B1669442) 21-Valerate and their biological targets, primarily the glucocorticoid receptor (GR). Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in correlating the structural features of corticosteroids with their biological activities. nih.govkg.ac.rs These models utilize molecular and submolecular descriptors to build predictive equations for parameters such as receptor binding affinity. nih.govresearchgate.net

Future models must evolve beyond static QSAR predictions. Advanced approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), are needed to provide a dynamic picture of how the Cortisone 21-Valerate ester side chain influences binding kinetics, receptor conformation, and subsequent downstream signaling. endocrine-abstracts.org These models can simulate the flexibility of both the ligand and the receptor's binding pocket, offering insights that static models cannot. By predicting how modifications to the valerate (B167501) ester group affect interactions with key amino acid residues in the GR, these computational tools can guide the synthesis of new compounds with greater precision.

| Modeling Technique | Key Predictive Parameter | Application to this compound | Potential Outcome |

|---|---|---|---|

| QSAR | Relative Receptor Affinity (RRA) | Predicting binding strength based on the valerate ester's physicochemical properties. | Ranking of potential ester analogs for synthesis. |

| Molecular Docking | Binding Energy (kcal/mol) | Visualizing the orientation of the ester chain within the GR binding pocket. | Identifying key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). |

| Molecular Dynamics (MD) | Conformational Stability | Simulating the dynamic behavior of the this compound-GR complex over time. | Understanding how the ester influences receptor structural changes required for activation. |

Exploration of this compound in Novel Preclinical Disease Models Beyond Inflammation

While the anti-inflammatory properties of corticosteroids are well-established, their broader physiological effects present opportunities for investigation in other disease contexts. Future non-clinical research should explore the utility of this compound in animal models of diseases not primarily driven by inflammation. phypha.ir

For instance, glucocorticoids have demonstrated neuroprotective potential in certain models of retinal degeneration and neuronal damage. nih.govrsc.org Preclinical studies could assess whether this compound can mitigate photoreceptor cell death or offer protection in models of neurodegenerative disorders. nih.govnih.gov Another promising area is hepatic fibrosis, a condition characterized by excessive scar tissue formation in the liver. nih.gov Research has shown that glucocorticoid receptor activation in hepatic stellate cells can suppress fibrotic gene expression. nih.gov Therefore, animal models of liver fibrosis, such as those induced by carbon tetrachloride, could be used to determine if this compound can attenuate the fibrotic process. nih.gov Investigating these non-canonical roles is essential for repositioning existing compounds and understanding their full biological impact. phypha.irnih.gov

In-depth Elucidation of Complex Metabolic Pathways and Esterase Activity in Animal Systems

The biological activity and clearance of this compound are fundamentally dependent on its metabolic conversion, primarily through hydrolysis of the ester bond to release active cortisone. This process is catalyzed by carboxylesterases, a diverse family of enzymes found in various tissues, including the liver, plasma, and intestine. nih.govnih.govwikipedia.org However, the specific esterases responsible for hydrolyzing the 21-valerate ester and the kinetics of this reaction in different animal species are not fully understood. nih.govbohrium.com

Future research must focus on identifying the specific carboxylesterase isozymes (e.g., hCE1, hCE2 in humans and their orthologs in preclinical animal models) that metabolize this compound. nih.gov Studies using isolated liver microsomes from different species (rat, mouse, dog) can reveal species-specific differences in hydrolytic activity. nih.govnih.gov This is critical because metabolic rates can significantly impact a compound's efficacy and systemic exposure in preclinical studies. nih.govgfmer.ch Understanding these metabolic pathways is also a prerequisite for designing corticosteroid ester prodrugs that are activated at specific rates or in particular tissues. bodorlaboratories.comnih.gov

| Factor | Description | Relevance to this compound |

|---|---|---|

| Enzyme Identification | Pinpointing the specific carboxylesterase isozymes responsible for hydrolysis. | Predicts tissue-specific activation and potential for drug-drug interactions. |

| Kinetic Parameters (Km, Vmax) | Quantifying the affinity and maximum rate of the hydrolysis reaction. nih.gov | Determines the efficiency of conversion to active cortisone. |

| Species Variability | Comparing metabolic rates and pathways across different animal models. nih.gov | Essential for translating findings from animal models to human systems. |

| Tissue Distribution | Mapping the activity of relevant esterases in different organs (e.g., liver, skin, intestine). nih.gov | Informs on local versus systemic activation of the compound. |

Integration of Multi-Omics Data for Comprehensive Biological Understanding of Steroid Esters

To achieve a holistic understanding of the biological effects of this compound, future research must integrate multi-omics approaches. mdpi.comoup.com Systems biology, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of molecular events initiated by glucocorticoid receptor activation. nih.govnih.gov This approach moves beyond the study of single genes or proteins to provide a comprehensive map of the cellular response. nih.gov

For example, transcriptomics (RNA-sequencing) can identify the full spectrum of genes whose expression is altered by this compound in a specific cell type. rupress.org Proteomics can then confirm whether these changes in gene expression translate to changes in protein levels. mdpi.com Meanwhile, metabolomics can analyze shifts in cellular metabolites, providing a functional readout of the compound's impact on pathways like glucose and lipid metabolism. nih.gov By integrating these layers of data, researchers can build detailed models of the drug's mechanism of action, identify novel biomarkers of response, and better understand the inter-individual variability observed in corticosteroid efficacy. nih.govmedrxiv.org

Rational Design of Novel Corticosteroid Esters with Tailored Biological Profiles

Building upon knowledge from computational models, metabolic studies, and structure-activity relationships (SAR), the rational design of new corticosteroid esters represents a key future direction. nih.govnih.govuomustansiriyah.edu.iq The goal is to create novel molecules with biological profiles tailored for specific applications, such as enhanced local activity with minimal systemic effects. nih.gov This is often achieved through a "soft drug" or prodrug approach, where the ester group is engineered for specific metabolic liabilities. bodorlaboratories.comnih.gov

For example, by modifying the ester chain of a cortisone derivative, it may be possible to control its rate of hydrolysis by systemic esterases, thereby confining its activity to the site of application. drugbank.com Another strategy involves attaching moieties to the ester that target the drug to a specific tissue, such as the liver. nih.govresearchgate.net SAR studies have shown that even small changes to the steroid structure, including the ester at the C17 or C21 position, can dramatically alter potency and metabolic stability. nih.govresearchgate.net By systematically modifying the valerate group of this compound and evaluating the resulting compounds in preclinical assays, researchers can develop next-generation corticosteroid esters with improved therapeutic indices.

Q & A

Q. How can preclinical studies of this compound be optimized to align with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.